N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and heterocyclic rings including furan, thiophene, and pyrroloquinoline. These groups are known to have various chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the various bonds and rings in the molecule. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings, for example, are five-membered rings with oxygen and sulfur atoms, respectively. The pyrroloquinoline is a larger, fused ring system. These rings likely contribute to the overall stability and reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthetic Methodology and Photophysical Properties :
- A study by (Kiruthika, Nandakumar, & Perumal, 2014) discusses an efficient route for synthesizing pyrrolo-/indolo[1,2-a]quinolines, which are structurally related to your compound of interest. The methodology involves a two-step protocol to synthesize tri- and tetracyclic heterocycles in a one-pot fashion, emphasizing the significance of such compounds in chemical synthesis and their photophysical properties.
Antimicrobial Applications :
- A 2019 study reports the synthesis of quinoline compounds clubbed with sulfonamide moiety, intended as antimicrobial agents (source not available in search results). These compounds are structurally similar to your compound and highlight the potential of such molecules in developing new antimicrobial agents.
Synthesis and Reactivity in Organic Chemistry :
- The synthesis and reactivity of compounds structurally similar to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, especially involving thiophene and quinoline rings, have been explored. For example, (Aleksandrov, Zablotskii, & El’chaninov, 2020) discusses the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, emphasizing the diverse chemical reactions these molecules can undergo.
Sulfonamide Hybrids and Biological Activity :
- Sulfonamide hybrids, like the one in your query, have been a significant focus in recent medicinal chemistry research. (Ghomashi et al., 2022) review the advances in designing and developing sulfonamide hybrids with various biological activities, indicating the versatility and potential of these compounds in drug discovery.
Use in Carbonic Anhydrase Inhibitors :
- (Ilieș et al., 2000) discusses sulfonamides incorporating furan-, thiophene-, and pyrrole-carboxamide groups, which possess strong intraocular pressure-lowering properties. This study suggests the utility of such compounds in treating conditions like glaucoma.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c24-19-6-5-14-11-16(12-15-7-8-23(19)20(14)15)30(26,27)22-13-21(25,17-3-1-9-28-17)18-4-2-10-29-18/h1-4,9-12,22,25H,5-8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTZAOQQJXHZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CC=CO4)(C5=CC=CS5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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